2-bromo-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
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Overview
Description
2-bromo-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a chemical compound with a complex structure that includes a bromine atom, a hydroxy group, and an acetamide group attached to a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the acetamide group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper may be employed to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as an amine or a thiol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of amines or thiols.
Scientific Research Applications
2-bromo-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: shares similarities with other brominated acetamides and hydroxy-substituted naphthalenes.
This compound: is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Uniqueness
- The presence of both a bromine atom and a hydroxy group in the same molecule allows for diverse chemical reactivity.
- The tetrahydronaphthalene ring provides a rigid structure that can influence the compound’s interaction with biological targets.
Properties
CAS No. |
851266-66-5 |
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Molecular Formula |
C12H14BrNO2 |
Molecular Weight |
284.15 g/mol |
IUPAC Name |
2-bromo-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H14BrNO2/c13-7-12(16)14-11-3-1-2-8-4-5-9(15)6-10(8)11/h1-3,9,15H,4-7H2,(H,14,16) |
InChI Key |
PSNFKUFKPQPSPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1O)C(=CC=C2)NC(=O)CBr |
Origin of Product |
United States |
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